molecular formula C15H14N2O3 B8421633 6-[(2-Methylbenzeneacetyl)amino]pyridine-3-carboxylic acid

6-[(2-Methylbenzeneacetyl)amino]pyridine-3-carboxylic acid

Cat. No. B8421633
M. Wt: 270.28 g/mol
InChI Key: BPCHAXIFUZRQFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05719278

Procedure details

To a cooled (0° C.) mixture of 5.0 g methyl 6-aminopyridine-3-carboxylate, 12.6 ml of N,N-diisopropylethylamine in 40 ml of dichloromethane is added a solution of 12.2 g of 2-methylbenzeneacetyl chloride in 10 ml of dichloromethane. The mixture is stirred under argon at room temperature overnight. The mixture is diluted with 200 ml of dichloromethane and 50 ml of water and the organic layer separated. The organic layer is washed with 50 ml each of 1M NaHCO3, brine and dried (Na2SO4). The solution is filtered through a thin pad of hydrous magnesium silicate and the filtrate concentrated to dryness. The residue (9.0 g) is chromatographed on a silica gel column with hexane-ethyl acetate (3:1) as eluent to give 8.6 g of solid. This solid, mainly methyl 6-[[bis(2-methylbenzeneacetyl)]-amino]pyridine-3-carboxylate, is dissolved in 60 ml of tetrahydrofuran-methanol (1:1) and 23 ml of 5N NaOH added to the solution. The mixture is stirred at room temperature overnight and the mixture concentrated under vacuum. Water (25 ml) is added and the mixture is stirred and acidified with cold 1N HCl. The mixture is chilled and the solid filtered and washed with water to give 5.9 g of off-white solid.
Name
methyl 6-[[bis(2-methylbenzeneacetyl)]-amino]pyridine-3-carboxylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Name
Quantity
23 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[CH2:8][C:9]([N:11](C(=O)CC1C=CC=CC=1C)[C:12]1[N:17]=[CH:16][C:15]([C:18]([O:20]C)=[O:19])=[CH:14][CH:13]=1)=[O:10].[OH-].[Na+]>O1CCCC1CO>[CH3:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[CH2:8][C:9]([NH:11][C:12]1[N:17]=[CH:16][C:15]([C:18]([OH:20])=[O:19])=[CH:14][CH:13]=1)=[O:10] |f:1.2|

Inputs

Step One
Name
methyl 6-[[bis(2-methylbenzeneacetyl)]-amino]pyridine-3-carboxylate
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=C(C=CC=C1)CC(=O)N(C1=CC=C(C=N1)C(=O)OC)C(CC1=C(C=CC=C1)C)=O
Name
Quantity
60 mL
Type
solvent
Smiles
O1C(CCC1)CO
Step Two
Name
Quantity
23 mL
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture is stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
the mixture concentrated under vacuum
ADDITION
Type
ADDITION
Details
Water (25 ml) is added
STIRRING
Type
STIRRING
Details
the mixture is stirred
TEMPERATURE
Type
TEMPERATURE
Details
The mixture is chilled
FILTRATION
Type
FILTRATION
Details
the solid filtered
WASH
Type
WASH
Details
washed with water

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
CC1=C(C=CC=C1)CC(=O)NC1=CC=C(C=N1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 5.9 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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